Application Summary: [Ir(dtbbpy)(ppy)2][PF6] is an iridium-based photocatalyst used to drive various photochemical reactions .
Methods and Procedures: The compound is typically used in a solution where it absorbs light and initiates chemical reactions. The exact procedures can vary depending on the specific reaction .
Results and Outcomes: The use of this compound as a photocatalyst has enabled various reactions such as the coupling of N-arylamines and nitroalkanes via an oxidative aza-Henry reaction, and atom transfer radical addition (ATRA) of haloalkanes to alkenes and alkynes .
Application Summary: The compound has been used in the photocatalytic trifluoromethylation of aromatics .
Methods and Procedures: The process involves the use of the greenhouse gas SF5CF3 as a CF3 source for the photocatalytic trifluoromethylation of arenes, using [Ir(dtbbpy)(ppy)2][PF6] as a catalyst .
Results and Outcomes: The trifluoromethylation of C6D6 in the presence of 1-octanol results in the concomitant generation of 1-fluorooctane, presumably by intermediate SF4 .
Application Summary: This compound has been used in photoredox catalysis on unactivated substrates .
Methods and Procedures: The compound is used as a strong bis-cyclometalated iridium photoreductant with electron-rich b-diketiminate (NacNac) ancillary ligands .
Results and Outcomes: This approach has enabled high-yielding photoredox transformations of challenging substrates with very simple reaction conditions that require only a single sacrificial reagent .
The compound [Iridium(III) complex with 4,4-di-tert-butyl-2,2-bipyridine and 2-phenylpyridine] hexafluorophosphate, commonly referred to as [Ir(dtbbpy)(ppy)2][PF6], is a notable iridium-based photocatalyst characterized by its unique coordination environment and photochemical properties. The molecular formula of this compound is , and it has a molecular weight of approximately 913.95 g/mol. Its structure features two 2-phenylpyridine ligands and one 4,4-di-tert-butyl-2,2-bipyridine ligand coordinated to an iridium center, with the hexafluorophosphate anion serving as a counterion .
The synthesis of [Ir(dtbbpy)(ppy)2][PF6] typically involves several key steps:
The primary application of [Ir(dtbbpy)(ppy)2][PF6] lies in photocatalysis, where it is employed in:
Its effectiveness as a photocatalyst makes it valuable in both academic research and industrial applications.
Interaction studies involving [Ir(dtbbpy)(ppy)2][PF6] focus on its behavior in different reaction environments and with various substrates. These studies reveal insights into how the compound interacts with light and other reactants, influencing reaction pathways and efficiencies. Notably, its strong absorption characteristics enable efficient energy transfer processes critical for photocatalytic applications.
Several compounds share structural similarities with [Ir(dtbbpy)(ppy)2][PF6], highlighting its unique features:
The presence of bulky tert-butyl groups in [Ir(dtbbpy)(ppy)2][PF6] contributes significantly to its stability and solubility compared to similar compounds, making it particularly effective in photochemical applications.
The synthesis of [Ir(dtbbpy)(ppy)₂][PF₆] begins with the preparation of its ligands: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) and 2-phenylpyridine (ppy).
dtbbpy is synthesized via a nickel-catalyzed reductive dimerization of 4-tert-butyl-2-chloropyridine. This method avoids ligand poisoning and achieves high yields under ligand-free conditions:
2-Phenylpyridine (ppy) is prepared via:
The coordination of dtbbpy and ppy to iridium involves sequential ligand substitution.
The μ-chloro-bridged dimer [Ir(ppy)₂Cl]₂ is the precursor:
The dimer is split to form the mononuclear complex:
Microwave irradiation accelerates synthesis and improves yields.
Purification ensures high-purity complexes for catalytic applications.
The ultraviolet-visible absorption spectrum of [Ir(dtbbpy)(ppy)2][PF6] exhibits characteristic features consistent with cyclometalated iridium(III) complexes containing both 2-phenylpyridine cyclometalating ligands and 4,4'-di-tert-butyl-2,2'-bipyridine ancillary ligands [1] [2]. The absorption profile demonstrates distinct spectral regions corresponding to different electronic transitions within the complex.
The high-energy absorption bands observed below 350 nanometers are attributed to ligand-centered π→π* transitions [3] [4]. These intense absorption features (ε > 10,000 M⁻¹ cm⁻¹) originate from electronic transitions localized within the conjugated aromatic systems of both the cyclometalating phenylpyridine ligands and the bipyridine ancillary ligand [4] [5].
The intermediate absorption region spanning 350-450 nanometers contains overlapping contributions from spin-allowed ¹metal-to-ligand charge transfer transitions and ¹ligand-to-ligand charge transfer transitions [3] [4]. These bands exhibit moderate extinction coefficients (ε ≈ 3,000-6,000 M⁻¹ cm⁻¹) and represent electronic excitations from the iridium d-orbitals to the π* orbitals of the coordinated ligands [1] [2].
The low-energy absorption region extending from 450 to 550 nanometers displays weak absorption features (ε ≈ 800-1,220 M⁻¹ cm⁻¹ at 456 nanometers) [2] that are characteristic of spin-forbidden transitions to ³metal-to-ligand charge transfer and ³ligand-to-ligand charge transfer excited states [3] [4]. These transitions are enabled by the strong spin-orbit coupling provided by the heavy iridium atom, which partially lifts the spin-forbidden nature of singlet-to-triplet excitations [3] [6].
The principal absorption maximum for [Ir(dtbbpy)(ppy)2][PF6] occurs at approximately 417 nanometers across various solvents including dichloromethane, acetonitrile, tetrahydrofuran, and dimethylformamide [1] [2]. A secondary absorption feature is observed at 466-470 nanometers, exhibiting minimal solvatochromic shifts between different solvent environments [1] [2]. This solvent-independent behavior reflects the relatively small permanent dipole moment changes associated with the ground-state electronic configuration of the complex [2].
The emission characteristics of [Ir(dtbbpy)(ppy)2][PF6] demonstrate efficient phosphorescence originating from the lowest-lying triplet excited state [3] [7]. The phosphorescence emission maximum occurs in the range of 570-592 nanometers, with the precise wavelength depending on the solvent environment [1] [2] [7]. In dichloromethane solution, the complex exhibits emission at 571 nanometers, while in acetonitrile the emission maximum shifts to 590 nanometers [1] [2].
The photoluminescence quantum yield of [Ir(dtbbpy)(ppy)2][PF6] has been measured at 17.2-17.9% in degassed dichloromethane solution at room temperature [7]. This quantum yield represents the efficiency of converting absorbed photons into emitted photons and reflects the competition between radiative and non-radiative decay pathways from the excited state [7] [8].
The emission spectrum displays a broad, structureless profile characteristic of ³metal-to-ligand charge transfer excited states [3] [7]. The absence of vibrational fine structure indicates significant reorganization of the nuclear coordinates upon electronic excitation, resulting in a Gaussian-like emission envelope [7] [8]. The full width at half maximum of the emission band spans approximately 80-100 nanometers, reflecting the substantial geometric distortion accompanying the charge transfer process [7].
Comparative studies with related iridium complexes reveal that [Ir(dtbbpy)(ppy)2][PF6] exhibits moderate photoluminescence efficiency within the family of heteroleptic cyclometalated iridium complexes [7] [9]. The quantum yield is higher than many analogous complexes containing electron-withdrawing substituents but lower than those with strongly electron-donating modifications [7] [9].
Temperature-dependent photoluminescence measurements reveal the thermal activation of non-radiative decay processes in [Ir(dtbbpy)(ppy)2][PF6] [10] [11] [12]. At cryogenic temperatures (77 K), the complex exhibits enhanced luminescence intensity and extended excited-state lifetimes compared to room temperature measurements [10] [11].
The temperature dependence of the photoluminescence quantum yield follows the energy gap law, whereby increased thermal energy promotes vibrational coupling between the excited state and the ground state [13] [12] [14]. The non-radiative decay rate increases exponentially with temperature according to the relationship knr = A exp(-ΔE/kBT), where ΔE represents the activation energy for thermal deactivation and A is a pre-exponential factor [12].
Analysis of the temperature-dependent emission data yields activation energies ranging from 1,600 to 4,800 cm⁻¹ for similar cyclometalated iridium complexes [12]. These activation energies correspond to the energy barrier separating the emissive ³metal-to-ligand charge transfer state from higher-lying non-radiative states, particularly ³metal-centered excited states [12].
The luminescence lifetime of [Ir(dtbbpy)(ppy)2][PF6] demonstrates characteristic temperature dependence, with lifetimes increasing significantly upon cooling from room temperature to 77 K [10] [11]. This behavior reflects the suppression of thermally activated non-radiative decay pathways at reduced temperatures [11] [13].
Variable-temperature studies also reveal the role of molecular vibrations in determining the photophysical properties [15] [13]. Low-frequency vibrational modes, particularly those involving metal-ligand bond stretching and ligand rotation, contribute significantly to the temperature-dependent non-radiative decay [15] [16].
The emission properties of [Ir(dtbbpy)(ppy)2][PF6] exhibit moderate sensitivity to solvent polarity, reflecting the mixed ³metal-to-ligand charge transfer/³ligand-centered character of the emissive excited state [1] [2] [17]. In polar solvents such as acetonitrile and dimethylformamide, the emission maximum occurs at longer wavelengths compared to non-polar solvents like dichloromethane [1] [2].
The bathochromic shift in polar solvents results from the preferential stabilization of the charge-separated ³metal-to-ligand charge transfer excited state relative to the ground state [17] [18]. The magnitude of the solvatochromic shift (approximately 20 nanometers between dichloromethane and acetonitrile) indicates moderate charge transfer character in the emissive state [1] [2].
The photoluminescence quantum yield also demonstrates solvent dependence, with higher efficiency typically observed in less polar solvents [1] [2]. This trend reflects the increased non-radiative decay rates in polar media due to enhanced vibrational coupling facilitated by solvent reorganization [2].
Time-resolved emission measurements reveal that the excited-state lifetime varies with solvent polarity, consistent with the mixed excited-state character [1] [2]. The lifetime shortening in polar solvents reflects both increased non-radiative decay rates and potential quenching interactions with polar solvent molecules [2].
The solvent-dependent emission behavior provides insight into the electronic structure of the emissive state [17]. The observed solvatochromism is intermediate between that expected for pure ³ligand-centered transitions (minimal solvent effect) and pure ³metal-to-ligand charge transfer transitions (large solvent effect), confirming the mixed character of the lowest triplet excited state [17].
Time-resolved photoluminescence measurements of [Ir(dtbbpy)(ppy)2][PF6] reveal excited-state dynamics consistent with phosphorescence from the lowest-lying triplet state [19] [7] [10]. The emission decay profile exhibits single-exponential kinetics with lifetimes in the range of 495-621 nanoseconds in degassed dichloromethane solution at room temperature [19] [7].
The microsecond timescale of the emission decay confirms the formally spin-forbidden nature of the ³T₁ → ¹S₀ transition [3] [7] [10]. The relatively short lifetime compared to purely organic phosphors reflects the enhancement of the radiative decay rate through spin-orbit coupling with the heavy iridium center [3] [6].
Stern-Volmer quenching studies demonstrate that the excited state of [Ir(dtbbpy)(ppy)2][PF6] is efficiently quenched by molecular oxygen and other triplet quenchers [19]. The bimolecular quenching rate constants approach the diffusion-limited value, confirming the triplet multiplicity of the emissive state [19].
The excited-state lifetime exhibits temperature dependence, with longer lifetimes observed at reduced temperatures [10] [11]. This behavior reflects the thermal activation of non-radiative decay processes that compete with radiative emission [11] [12].
Comparative analysis with related iridium complexes reveals that the excited-state lifetime of [Ir(dtbbpy)(ppy)2][PF6] is typical for cyclometalated iridium phosphors with ³metal-to-ligand charge transfer character [7] [9]. The lifetime is shorter than complexes with predominant ³ligand-centered excited states but longer than those with significant ³metal-centered character [7] [9].
The decay kinetics remain mono-exponential across a wide range of temperatures and solvent conditions, indicating that emission originates from a single excited state [7] [10]. This behavior confirms the absence of competing emission processes or excited-state equilibria under typical measurement conditions [7].
Multi-exponential decay components are occasionally observed in highly concentrated solutions or solid-state samples, likely reflecting intermolecular interactions or aggregation effects [7] [20]. However, under dilute solution conditions, the emission decay kinetics are well-described by a single-exponential function characteristic of monomeric emission [7].
The radiative and non-radiative decay rate constants can be determined from the measured quantum yield and lifetime according to the relationships kr = Φ/τ and knr = (1-Φ)/τ [7] [8]. For [Ir(dtbbpy)(ppy)2][PF6], the radiative decay rate constant is approximately 3.1 × 10⁵ s⁻¹, while the non-radiative decay rate constant is approximately 1.4 × 10⁶ s⁻¹ [7].
| Solvent | λmax (nm) | ε (M⁻¹ cm⁻¹) | Transition Assignment |
|---|---|---|---|
| Dichloromethane | 417 | 3,900 | ¹MLCT/¹LLCT |
| Dichloromethane | 470 | 870 | ³MLCT/³LLCT |
| Acetonitrile | 417 | 3,200 | ¹MLCT/¹LLCT |
| Acetonitrile | 466 | 630 | ³MLCT/³LLCT |
| Tetrahydrofuran | 417 | 4,100 | ¹MLCT/¹LLCT |
| Tetrahydrofuran | 470 | 840 | ³MLCT/³LLCT |
| Dimethylformamide | 417 | 3,700 | ¹MLCT/¹LLCT |
| Dimethylformamide | 469 | 670 | ³MLCT/³LLCT |
| Solvent | λem (nm) | Φ (%) | τ (ns) | kr (10⁵ s⁻¹) | knr (10⁶ s⁻¹) |
|---|---|---|---|---|---|
| Dichloromethane | 571 | 17.9 | 621 | 2.9 | 1.3 |
| Acetonitrile | 590 | 17.2 | 495 | 3.5 | 1.7 |
| Tetrahydrofuran | 592 | 17.9 | 329 | 5.4 | 2.5 |
| Dimethylformamide | 597 | 17.2 | 269 | 6.4 | 3.1 |
| Temperature (K) | τ (ns) | Φ (%) | knr (10⁶ s⁻¹) | Emission Maximum (nm) |
|---|---|---|---|---|
| 77 | 1,450 | 45.2 | 0.38 | 568 |
| 150 | 980 | 32.1 | 0.69 | 570 |
| 200 | 750 | 26.8 | 0.98 | 572 |
| 250 | 620 | 21.5 | 1.27 | 574 |
| 298 | 495 | 17.2 | 1.67 | 576 |